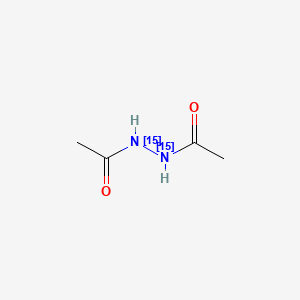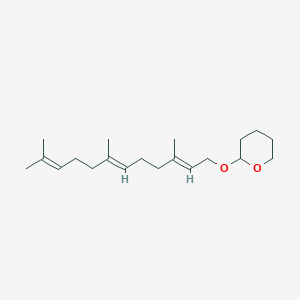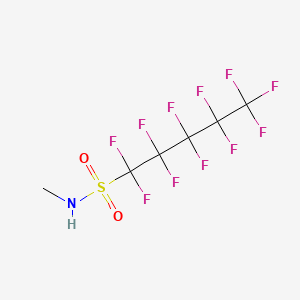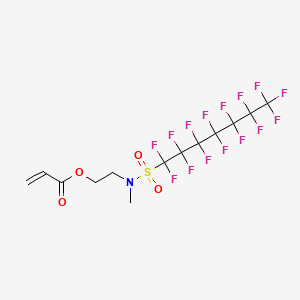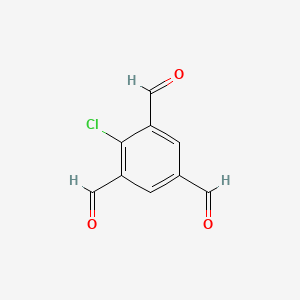
2-Chlorobenzene-1,3,5-tricarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chlorobenzene-1,3,5-tricarbaldehyde is an organic compound with the molecular formula C9H5ClO3. It is a derivative of benzene, where three formyl groups (–CHO) are attached to the 1, 3, and 5 positions of the benzene ring, and a chlorine atom is attached to the 2 position. This compound is known for its applications in organic synthesis and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Chlorobenzene-1,3,5-tricarbaldehyde can be synthesized through various methods. One common method involves the chlorination of benzene-1,3,5-tricarbaldehyde. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chlorobenzene-1,3,5-tricarbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl groups can be reduced to primary alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution for nucleophilic substitution.
Major Products Formed
Oxidation: 2-Chlorobenzene-1,3,5-tricarboxylic acid.
Reduction: 2-Chlorobenzene-1,3,5-tris(methanol).
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Chlorobenzene-1,3,5-tricarbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Mécanisme D'action
The mechanism of action of 2-Chlorobenzene-1,3,5-tricarbaldehyde depends on its chemical reactivity. The formyl groups can participate in various chemical reactions, such as nucleophilic addition and condensation reactions. The chlorine atom can undergo substitution reactions, allowing the compound to be modified for specific applications. The molecular targets and pathways involved are determined by the specific reactions and applications of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene-1,3,5-tricarbaldehyde: Lacks the chlorine atom at the 2 position.
2,4,6-Trichlorobenzene-1,3,5-tricarbaldehyde: Contains chlorine atoms at the 2, 4, and 6 positions.
Uniqueness
2-Chlorobenzene-1,3,5-tricarbaldehyde is unique due to the presence of a single chlorine atom at the 2 position, which imparts distinct chemical properties and reactivity compared to its analogs. This unique structure allows for selective functionalization and applications in various fields .
Propriétés
Numéro CAS |
102626-20-0 |
|---|---|
Formule moléculaire |
C9H5ClO3 |
Poids moléculaire |
196.58 g/mol |
Nom IUPAC |
2-chlorobenzene-1,3,5-tricarbaldehyde |
InChI |
InChI=1S/C9H5ClO3/c10-9-7(4-12)1-6(3-11)2-8(9)5-13/h1-5H |
Clé InChI |
IBOHGHWGTHVUEZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1C=O)Cl)C=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


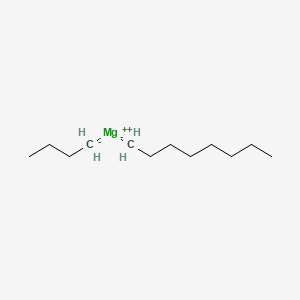
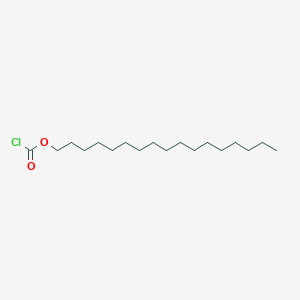
![7-[(2R,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B15288123.png)
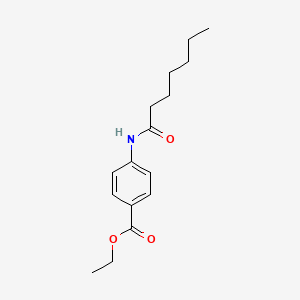
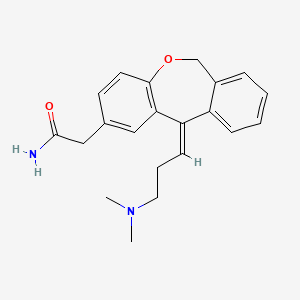
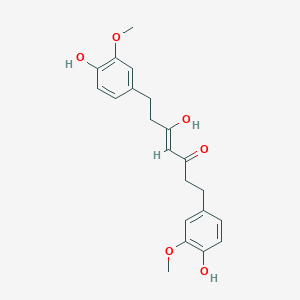
![(AlphaR)-2-Fluoro-Alpha-methyl[1,1'-biphenyl]-4-acetate (AlphaS)-Alpha-Methylbenzenemethanamine](/img/structure/B15288152.png)
![N-[4-chloro-3-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide](/img/structure/B15288156.png)
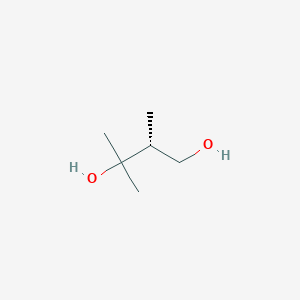
![3-[4-(4-Fluoro-benzyloxy)-phenyl]-propionaldehyde](/img/structure/B15288179.png)
